N-Desmethyl Zolmitriptan-d3 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

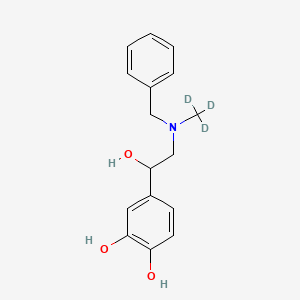

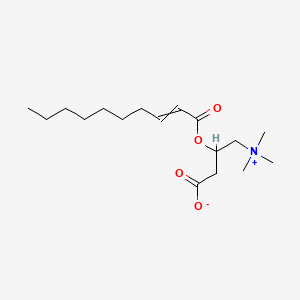

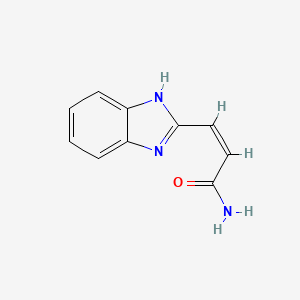

N-Desmethyl Zolmitriptan-d3 Hydrochloride is a labeled salt of N-Desmethyl Zolmitriptan, which is an impurity of Zolmitriptan. Zolmitriptan is a member of the triptan class of 5-hydroxytryptamine (5-HT) 1B/1D receptor agonists used for the acute treatment of migraine with or without aura in adults . This compound is used in scientific research, particularly in metabolic studies and as a reference standard in analytical chemistry.

Preparation Methods

The synthesis of N-Desmethyl Zolmitriptan-d3 Hydrochloride involves the deuteration of N-Desmethyl Zolmitriptan. The process typically includes the reaction of N-Desmethyl Zolmitriptan with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium . Industrial production methods for this compound are not widely documented, but it is generally produced in specialized laboratories with controlled conditions to ensure high purity and isotopic labeling.

Chemical Reactions Analysis

N-Desmethyl Zolmitriptan-d3 Hydrochloride, like its parent compound Zolmitriptan, undergoes various chemical reactions. These include:

Oxidation: The compound can be oxidized to form N-oxide metabolites.

Reduction: Reduction reactions can convert it back to its parent compound.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

N-Desmethyl Zolmitriptan-d3 Hydrochloride is used in various scientific research applications:

Metabolic Research: It is used to study metabolic pathways in vivo, allowing researchers to track the metabolism of Zolmitriptan and its derivatives.

Analytical Chemistry: The compound serves as a reference standard for the identification and quantification of Zolmitriptan and its metabolites in biological samples.

Pharmacokinetics: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Zolmitriptan.

Environmental Studies: The compound is used to study the environmental impact and degradation pathways of pharmaceuticals.

Mechanism of Action

N-Desmethyl Zolmitriptan-d3 Hydrochloride exerts its effects by acting as an agonist at the 5-HT 1B/1D receptors. These receptors are involved in the modulation of nociceptive nerve signaling in the central nervous system . The activation of these receptors leads to the constriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms .

Comparison with Similar Compounds

N-Desmethyl Zolmitriptan-d3 Hydrochloride is similar to other triptan derivatives such as:

Sumatriptan: The first triptan developed, with poor oral bioavailability and lipophilicity.

Rizatriptan: Known for its rapid onset of action.

Naratriptan: Characterized by its long half-life and lower recurrence rates.

Almotriptan: Noted for its high oral bioavailability. What sets this compound apart is its use as a labeled compound in research, providing unique insights into the metabolic pathways and pharmacokinetics of Zolmitriptan.

Properties

IUPAC Name |

(4S)-4-[[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2.ClH/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12;/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19);1H/t12-;/m0./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBOBSSVQZRPTR-MFMFARAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)

![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)

![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)

![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)